Tert-butyl 6,7-dimethyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate
CAS No.:
Cat. No.: VC15930112
Molecular Formula: C13H17N3O2
Molecular Weight: 247.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17N3O2 |
|---|---|
| Molecular Weight | 247.29 g/mol |
| IUPAC Name | tert-butyl 6,7-dimethylpyrrolo[2,3-d]pyrimidine-4-carboxylate |
| Standard InChI | InChI=1S/C13H17N3O2/c1-8-6-9-10(12(17)18-13(2,3)4)14-7-15-11(9)16(8)5/h6-7H,1-5H3 |
| Standard InChI Key | GSDDTSWBRNCXAR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(N=CN=C2N1C)C(=O)OC(C)(C)C |
Introduction
Tert-butyl 6,7-dimethyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate is a specialized organic compound belonging to the class of pyrrolopyrimidine derivatives. It is characterized by its molecular formula C₁₃H₁₇N₃O₂ and a CAS number of 339559-07-8. This compound is recognized for its diverse biological activities and potential applications in medicinal chemistry, particularly due to its structural resemblance to nucleobases and its ability to modulate biological pathways.
Synthesis Methods
The synthesis of tert-butyl 6,7-dimethyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate can be achieved through several methods, primarily involving cyclization reactions of appropriate precursors. One common approach involves the reaction of 6,7-dimethylpyrrolo[2,3-D]pyrimidine with tert-butyl chloroformate in the presence of a base such as triethylamine. This method allows for the formation of the carboxylate ester efficiently under mild conditions, often requiring an inert atmosphere to prevent oxidation or moisture interference.
Synthesis Steps
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Preparation of Reactants: Ensure the availability of 6,7-dimethylpyrrolo[2,3-D]pyrimidine and tert-butyl chloroformate.
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Reaction Setup: Use a suitable solvent like dichloromethane or acetonitrile and add a base such as triethylamine.
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Reaction Conditions: Maintain an inert atmosphere and mild conditions.
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Purification: Employ column chromatography or recrystallization techniques to obtain a high-purity product.
Biological Activities and Applications
Pyrrolopyrimidine derivatives, such as tert-butyl 6,7-dimethyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate, are often explored in pharmaceutical research due to their potential to modulate biological pathways. Research indicates that compounds within this class may exhibit activity against cancer cell lines or act as anti-inflammatory agents by modulating signaling pathways related to cell proliferation and apoptosis.
Potential Applications Table
| Application | Description |
|---|---|
| Anti-cancer Agents | Potential activity against cancer cell lines |
| Anti-inflammatory Agents | Modulation of signaling pathways related to cell proliferation and apoptosis |
| Enzyme Inhibitors | Potential to act as inhibitors or modulators of specific enzymes |
Analytical Techniques for Characterization
Relevant analyses such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are commonly employed to characterize this compound's structure and confirm its purity. Techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are used to monitor reactions and ensure product completion and purity.
Analytical Techniques Table
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Structural characterization |
| Mass Spectrometry | Confirmation of molecular weight and purity |
| TLC/HPLC | Monitoring reaction completion and product purity |
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